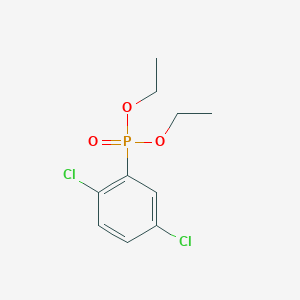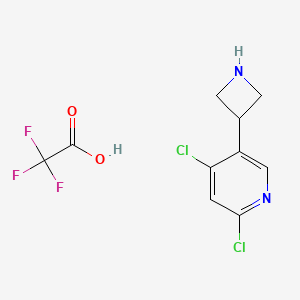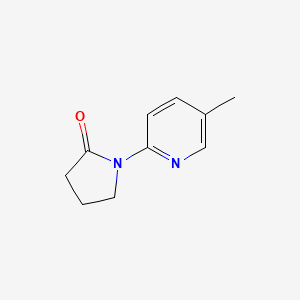
O-(4-Iodophenyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Iodophenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C6H7INO.HCl . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-iodophenyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Iodophenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-iodoaniline with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve purification steps such as recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: O-(4-Iodophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: O-(4-Iodophenyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds. It is also used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving nitrogen-containing compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of O-(4-Iodophenyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The compound’s molecular targets include various nucleophiles, such as amines, thiols, and alkoxides, which react with the electrophilic nitrogen atom in the hydroxylamine group.
Comparaison Avec Des Composés Similaires
O-Benzylhydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a 4-iodophenyl group.
O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: Contains a nitro group instead of an iodine atom.
Hydroxylamine-O-sulfonic Acid: Another hydroxylamine derivative with a sulfonic acid group.
Uniqueness: O-(4-Iodophenyl)hydroxylamine Hydrochloride is unique due to the presence of the iodine atom in the 4-iodophenyl group. This iodine atom can participate in various substitution reactions, making the compound highly versatile in organic synthesis. Additionally, the compound’s ability to act as an electrophilic aminating agent sets it apart from other hydroxylamine derivatives.
Propriétés
Formule moléculaire |
C6H7ClINO |
|---|---|
Poids moléculaire |
271.48 g/mol |
Nom IUPAC |
O-(4-iodophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H6INO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H |
Clé InChI |
VVPZAABAMBQTLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1ON)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)



![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)





![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)

